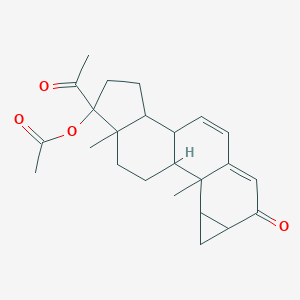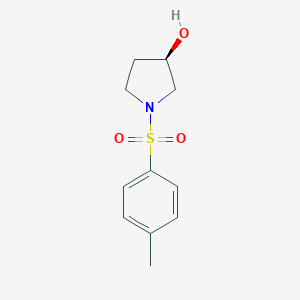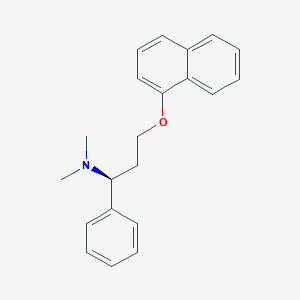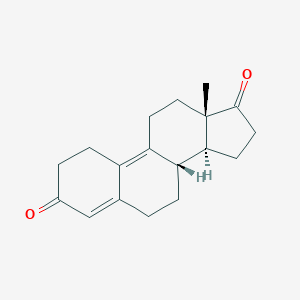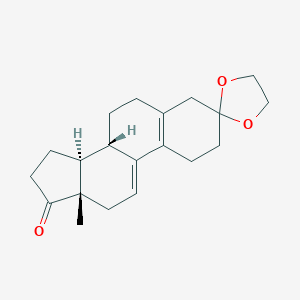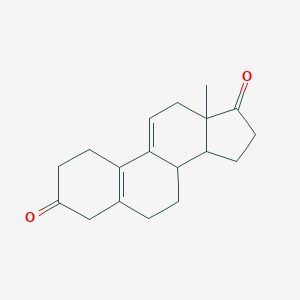
Fesoterodine fumarate
Overview
Description
Fesoterodine fumarate is an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly converted into its active metabolite, 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity. This compound helps alleviate symptoms such as urge urinary incontinence, urgency, and frequency .
Mechanism of Action
Target of Action
Fesoterodine fumarate primarily targets muscarinic receptors , which play a crucial role in contractions of urinary bladder smooth muscle . These receptors are also involved in the stimulation of salivary secretion .
Pharmacokinetics
This compound is well absorbed after oral administration . It is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of fesoterodine . The elimination half-life of the active metabolite is approximately 7-8 hours . The drug is excreted via the kidneys (70%) and feces (7%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder . Consequently, the urge to urinate is decreased, which helps alleviate symptoms of urgency, frequency, and uncontrolled urination .
Action Environment
For instance, coadministration of this compound with other antimuscarinic agents that produce dry mouth, constipation, urinary retention, and other anticholinergic effects should be avoided . Always consult with a healthcare provider for personalized advice.
Biochemical Analysis
Biochemical Properties
Fesoterodine fumarate, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . The interaction of this compound with these receptors is crucial in its role in biochemical reactions.
Cellular Effects
This compound impacts various types of cells and cellular processes. Its primary effect is on the cells of the urinary bladder. By acting as a competitive muscarinic receptor antagonist, this compound decreases the detrusor pressure, thereby decreasing bladder contraction and consequently, the urge to urinate .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to its active metabolite, 5-hydroxymethyltolterodine, which exhibits an antimuscarinic activity . This metabolite acts as a competitive antagonist at muscarinic receptors, resulting in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite .
Dosage Effects in Animal Models
Specific information on the effects of this compound dosage in animal models was not found in the search results. It is known that this compound is used in the treatment of overactive bladder in adult patients and neurogenic detrusor overactivity in pediatric patients .
Metabolic Pathways
This compound is metabolized by ubiquitous, nonspecific esterases to transform Fesoterodine into 5-hydroxymethyl tolterodine . This active metabolite is further metabolized via CYP2D6 and CYP3A4 into inactive metabolites .
Transport and Distribution
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite . This suggests that this compound is well transported and distributed within the body.
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound or its active metabolite interacts with muscarinic receptors, which are typically located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fesoterodine fumarate involves the salification reaction of fesoterodine with fumaric acid in an organic solvent, typically a ketone, at a temperature not exceeding 45°C. This process yields products with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The process involves the use of preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound, ensuring it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fesoterodine fumarate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where the prodrug is converted into its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by plasma esterases.
Oxidation and Reduction: Involves enzymes such as cytochrome P450 2D6 and cytochrome P450 3A4.
Major Products: The major product formed from the hydrolysis of this compound is 5-hydroxymethyl tolterodine, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Fesoterodine fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antimuscarinic agents and their interactions with muscarinic receptors.
Biology: Investigated for its effects on bladder muscle contraction and its potential use in treating other conditions involving smooth muscle spasms.
Medicine: Primarily used in the treatment of overactive bladder syndrome. .
Comparison with Similar Compounds
Oxybutynin: Another antimuscarinic agent used to treat overactive bladder.
Tolterodine: Similar in structure and function to fesoterodine fumarate but has a less flexible dosing regimen.
Myrbetriq (mirabegron): A beta-3 adrenergic agonist used for overactive bladder.
Uniqueness of this compound: this compound offers a flexible dosing regimen and has been shown to be more effective in some clinical trials compared to other antimuscarinic agents. Its extended-release formulation provides consistent therapeutic effects with fewer side effects .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904655 | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286930-03-8 | |
| Record name | Fesoterodine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fesoterodine fumarate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fesoterodine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FESOTERODINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fesoterodine Fumarate and what is its mechanism of action?
A1: this compound is a medication used to treat overactive bladder (OAB). It functions as a competitive muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [] This action relaxes the smooth muscles in the bladder, reducing bladder contractions and therefore the symptoms of OAB, such as urinary frequency, urgency, and urge incontinence. [, , , , , ]
Q2: How does this compound differ from other muscarinic antagonists used to treat OAB?
A2: this compound is a prodrug, meaning it is inactive in its administered form and requires metabolization in the body to become active. The active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is responsible for the antimuscarinic effects. [, ] This unique pharmacokinetic profile distinguishes it from other antimuscarinics.
Q3: Does early administration of this compound impact neurogenic detrusor overactivity differently than later administration?
A3: Research suggests that early administration of this compound in a spinal cord transected rat model can prevent the development of neurogenic detrusor overactivity (NDO). This effect may be linked to the drug's influence on the expression of M2 muscarinic receptors in the bladder. [, , ]
Q4: How does this compound affect brain activity in patients experiencing OAB symptoms?
A4: Studies using functional MRI have shown that specific areas of the brain are activated during reported urinary urgency. [] Research suggests that treatment with this compound may alter these brain activity patterns, potentially reflecting a reduction in urgency sensation. [] More research is needed to fully understand these effects.
Q5: What is the molecular formula and weight of this compound?
A5: This information is not available within the provided research abstracts. Further investigation into specific chemical databases and literature is needed.
Q6: Is there information on the spectroscopic data (NMR, IR, etc.) for this compound?
A6: The provided research abstracts do not contain specific spectroscopic data. For detailed spectroscopic information, refer to analytical chemistry resources and publications dedicated to characterizing this compound.
Q7: How is this compound metabolized in the body?
A7: this compound is rapidly and completely hydrolyzed by nonspecific plasma esterases to its active metabolite, 5-HMT. This metabolism is independent of the cytochrome P450 enzyme system, which differentiates it from some other antimuscarinic drugs. []
Q8: How is this compound eliminated from the body?
A8: this compound is eliminated through dual pathways, with both renal and hepatic excretion playing a role. This characteristic contributes to its favorable pharmacokinetic profile, particularly in patients with mild to moderate renal or hepatic impairment. []
Q9: What is the efficacy of this compound in treating OAB symptoms?
A9: Clinical trials have demonstrated that this compound is effective in reducing OAB symptoms, including urinary frequency, urgency, and urge incontinence episodes. [, , ] These improvements have been linked to increased quality of life for many patients. [, ]
Q10: Has this compound been studied in specific OAB patient populations, such as the elderly or those with neurological conditions?
A10: Yes, this compound has been studied in various patient populations. Studies suggest that it is well-tolerated and effective in treating OAB in the elderly. [, ] Additionally, research has explored its use in patients with neurogenic detrusor overactivity due to conditions like spinal cord injury and multiple sclerosis. [, , ]
Q11: What is known about the stability of this compound under various conditions?
A11: Research has investigated the stability of this compound under different stress conditions, including hydrolysis, humidity, oxidation, and thermal and photolytic degradation. [, ] These studies inform the development of stable formulations and appropriate storage conditions for the drug.
Q12: Are there specific formulation strategies used to enhance the stability, solubility, or bioavailability of this compound?
A12: Yes, several formulation strategies have been explored. For example, the development of this compound extended-release tablets aims to provide sustained drug release over an extended period. [, ] Other research has investigated the use of solid molecular dispersions to improve the drug's dissolution and bioavailability. []
Q13: What analytical methods are commonly employed to characterize and quantify this compound?
A13: Several analytical techniques are used to analyze this compound, with a prominent method being reverse-phase high-performance liquid chromatography (RP-HPLC). [, , , , , ] This technique allows for the separation and quantification of the drug and its related substances, including impurities and degradation products.
Q14: Are there any validated stability-indicating methods for analyzing this compound?
A14: Yes, researchers have developed and validated stability-indicating RP-HPLC methods specifically designed for this compound analysis. These methods are essential for quality control, ensuring the drug's stability, purity, and efficacy. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


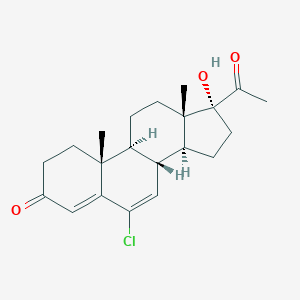
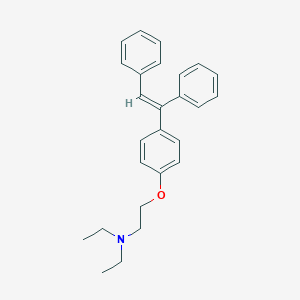

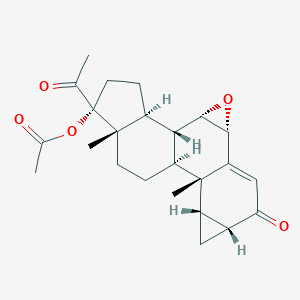
![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)
